5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrrolidine ring, a sulfonyl group, a benzamido group, and a thiophene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring, for example, is a common feature in many biologically active compounds and can be synthesized from various cyclic or acyclic precursors . The thiophene ring, another common feature in medicinal chemistry, can be synthesized through several methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The thiophene ring is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine and thiophene rings, for example, can undergo various reactions depending on the substituents present and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis Techniques and Derivative Exploration
- Researchers have developed synthesis methods for various thiophene derivatives, showcasing the compound's role in the creation of new chemical entities. For example, the study by Abdalha et al. (2011) describes the microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, which are pivotal for further chemical modifications and applications in drug development and materials science. These methods offer efficient routes to explore the chemical space around thiophene derivatives for potential applications in medicinal chemistry and material science (Abdalha et al., 2011).
Polymer Science Applications
- In polymer science, the compound's derivatives have been utilized to synthesize novel aromatic polyamides with exceptional solubility and thermal stability. Hsiao and Chang (1996) have synthesized high-molecular-weight polyamides based on dicarboxylic acids, which are amorphous and exhibit excellent mechanical properties, demonstrating the potential of thiophene derivatives in the development of advanced polymeric materials (Hsiao & Chang, 1996).
Heterocyclic Chemistry Innovations
- In heterocyclic chemistry, thiophene derivatives serve as key intermediates for synthesizing a wide range of heterocycles. Mohareb et al. (2004) investigated the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles, leading to the formation of diverse heterocyclic compounds. This research highlights the versatility of thiophene derivatives in synthesizing pharmacologically relevant structures (Mohareb et al., 2004).
Material Science Contributions
- Thiophene derivatives also contribute to material science, particularly in the synthesis of coordination polymers and nanomaterials. Zhao et al. (2020) synthesized naphthalene-amide-bridged Ni(ii) complexes, demonstrating their potential in electrochemistry and contaminant removal, which underscores the application of thiophene derivatives in environmental science and engineering (Zhao et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c23-20(26)18-14-19(15-6-2-1-3-7-15)30-22(18)24-21(27)16-8-10-17(11-9-16)31(28,29)25-12-4-5-13-25/h1-3,6-11,14H,4-5,12-13H2,(H2,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGRYBCJDVGOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.